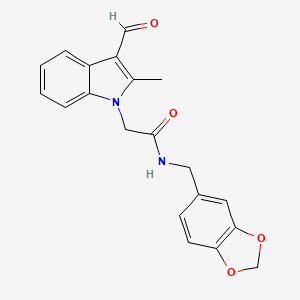

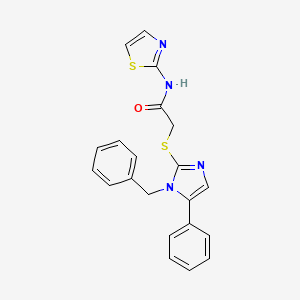

N-(1,3-benzodioxol-5-ylmethyl)-2-(3-formyl-2-methyl-1H-indol-1-yl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1,3-benzodioxol-5-ylmethyl)-2-(3-formyl-2-methyl-1H-indol-1-yl)acetamide, also known as BIA 10-2474, is a small molecule that has gained significant attention in the scientific community due to its potential therapeutic applications. BIA 10-2474 is a potent inhibitor of fatty acid amide hydrolase (FAAH), an enzyme that is responsible for the degradation of endocannabinoids. The inhibition of FAAH by BIA 10-2474 leads to an increase in endocannabinoid levels, which in turn results in a variety of physiological effects.

Scientific Research Applications

Analgesic Properties

A study focused on synthesizing and investigating the analgesic activities of certain acetamide derivatives, including compounds similar to N-(1,3-benzodioxol-5-ylmethyl)-2-(3-formyl-2-methyl-1H-indol-1-yl)acetamide. These compounds exhibited significant reduction in acetic acid-induced writhing responses and an increase in latency in hot-plate and tail-clip tests in mice, indicating potential analgesic properties (Kaplancıklı et al., 2012).

Interaction with Metal Ions

Research on the interaction of anti-inflammatory drugs with Zn(II), Cd(II), and Pt(II) metal ions involved compounds structurally similar to this compound. This study showed that these drugs act as bidentate chelate ligands, bound to metal ions through deprotonated carboxylate groups, and exhibited higher antibacterial and growth inhibitory activity than parent ligands or platinum(II) diamine compounds (Dendrinou-Samara et al., 1998).

Neurokinin Antagonist Properties

A study on novel tripeptide substance P antagonists, with structural similarities to this compound, revealed compounds that effectively blocked SP-induced contraction of isolated guinea pig trachea strips and suppressed SP-induced bronchoconstriction and airway edema in guinea pigs (Hagiwara et al., 1992).

Use in Fluorinating Agents

Research on alkali metal fluorides as efficient fluorinating agents indicated their use in the synthesis of compounds structurally related to this compound. These fluorides were effective in synthesizing 2-fluorocarboxylic acids and 1-fluoroalkyl benzenes from corresponding sulfonates, demonstrating the potential for synthesizing fluorinated analogs of the compound (Fritz-Langhals, 1994).

Anti-Inflammatory Drug Design

A recent study on the synthesis of an indole acetamide derivative, structurally analogous to this compound, was aimed at producing new anti-inflammatory drugs. This study involved molecular docking and geometrical optimization, indicating the compound's potential for targeting cyclooxygenase COX-1 and 2 domains (Al-Ostoot et al., 2020).

properties

IUPAC Name |

N-(1,3-benzodioxol-5-ylmethyl)-2-(3-formyl-2-methylindol-1-yl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18N2O4/c1-13-16(11-23)15-4-2-3-5-17(15)22(13)10-20(24)21-9-14-6-7-18-19(8-14)26-12-25-18/h2-8,11H,9-10,12H2,1H3,(H,21,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUVBGYOEHGHWAV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=CC=CC=C2N1CC(=O)NCC3=CC4=C(C=C3)OCO4)C=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-{1-[(2,4-Dichlorophenyl)methyl]benzimidazol-2-yl}-1-ethylpyrrolidin-2-one](/img/structure/B2668495.png)

![1-(3-Phenyl-3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]pyrrol-1-yl)prop-2-en-1-one](/img/structure/B2668498.png)

![N-(2-(diethylamino)ethyl)-N-(4,6-dimethylbenzo[d]thiazol-2-yl)furan-2-carboxamide hydrochloride](/img/structure/B2668499.png)

![N-[3-(4-Butoxyphenyl)-1,2-oxazol-5-yl]prop-2-enamide](/img/structure/B2668505.png)

![4-[[1-(2,3-Dihydro-1,4-benzodioxin-6-ylsulfonyl)piperidin-4-yl]methoxy]-2-methylpyridine](/img/structure/B2668509.png)

![3-butyl-8-(4-chlorophenyl)-1-methyl-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2668510.png)

![1-(4,6-Difluorobenzo[d]thiazol-2-yl)-3-phenethylurea](/img/structure/B2668513.png)